1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one
CAS No.: 2092038-53-2
Cat. No.: VC3119121
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2092038-53-2 |
---|---|
Molecular Formula | C13H18N2O |
Molecular Weight | 218.29 g/mol |
IUPAC Name | 1-(3-aminoazetidin-1-yl)-3-phenylbutan-1-one |
Standard InChI | InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)7-13(16)15-8-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 |
Standard InChI Key | OGWDBSIVAADCKB-UHFFFAOYSA-N |
SMILES | CC(CC(=O)N1CC(C1)N)C2=CC=CC=C2 |
Canonical SMILES | CC(CC(=O)N1CC(C1)N)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one belongs to a class of nitrogen-containing heterocyclic compounds featuring an azetidine ring system. The molecular structure consists of a four-membered azetidine ring with an amino group at the 3-position, connected to a phenylbutan-1-one moiety. The phenyl ring is attached at the 3-position of the butanone chain, creating a sterically complex molecule with multiple functional groups. This arrangement results in a compound with a molecular formula of C13H18N2O and a precise molecular weight of 218.29 g/mol .
The compound's structural characteristics include:
-
A strained four-membered azetidine ring
-
Primary amine functionality at the 3-position of the azetidine
-
A ketone group connecting the azetidine and phenylbutane portions
-
A phenyl ring attached to the gamma carbon relative to the carbonyl
These structural elements contribute to the compound's potential reactivity profiles and binding capabilities, which may be relevant for its applications in pharmaceutical research and organic synthesis.
Enzymatic Approaches for Stereoselective Synthesis
Enzymatic methods present promising avenues for the stereoselective synthesis of complex molecules like 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one. Research on related compounds has demonstrated the effectiveness of transaminase enzymes in creating stereocenters adjacent to carbonyl groups. For instance, transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) have shown success in synthesizing 3-amino-1-phenylbutane with high stereoselectivity .
The following table summarizes key findings from transaminase screening for the synthesis of related amino compounds:
Transaminase | PDC | pH | Product Concentration (mM) |
---|---|---|---|
CviTA | + | 7.5 | 6.2 |
CviTA | - | 7.5 | 0.6 |
VflTA | + | 7.5 | 5.9 |
VflTA | - | 7.5 | 1.0 |
These results indicate that pyruvate decarboxylase (PDC) significantly enhances the production of amino compounds when used in conjunction with transaminases . Similar enzymatic approaches could potentially be adapted for the stereoselective synthesis of 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one or its key intermediates.
Research and Development Considerations
For researchers working with 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one, several important considerations should guide experimental design and implementation. The compound's multifunctional nature necessitates careful attention to reaction conditions and analytical methods to achieve desired outcomes and accurately characterize results.
When developing synthetic methodologies involving this compound, researchers should consider:
-
Protection strategies for the amine functionality
-
Potential side reactions at the carbonyl group
-
Stereochemical outcomes when creating or modifying chiral centers
-
Purification challenges due to multiple functional groups
Quality control and analytical considerations are equally important. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are typically employed to verify compound identity and purity . These analytical approaches ensure that research findings are based on well-characterized materials.
Structural Relationships with Similar Compounds
1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one shares structural similarities with several compounds that have been more extensively studied. Understanding these relationships can provide valuable insights into potential properties and reactivity patterns.
One related compound is 3-amino-1-phenylbutane (3-APB), which has been the subject of enzymatic synthesis research. Both compounds contain a phenylbutane backbone with nitrogen-containing functional groups, though they differ in the specific arrangement and oxidation state of these groups. The synthesis of 3-APB has been achieved with high stereoselectivity using transaminase enzymes, reaching yields above 60% with nearly 90% selectivity and enantiomeric excess (ee) of around 90% .
Another structurally related compound is 3-phenyl-1-butanol, which shares the phenylbutane skeleton but features a primary alcohol instead of the complex aminoazetidine amide functionality. 3-phenyl-1-butanol has been characterized with specific physical properties including a boiling point of 138-140°C at 33 mm Hg and a density of 0.972 g/mL at 25°C .
Comparative Reactivity and Applications
The reactivity profiles of 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one and its structural relatives offer interesting comparative insights. The presence of different functional groups significantly influences chemical behavior and potential applications.
For instance, while 3-phenyl-1-butanol undergoes oxidation reactions typical of primary alcohols, 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one would be expected to demonstrate reactivity patterns governed by its amine, amide, and ketone functionalities. 3-phenyl-1-butanol has been reported to undergo biotransformation to aldehydes through oxidation in the presence of Gluconobacter oxydans DSM 2343, and it also participates in enantioselective transesterification reactions with vinyl acetate when catalyzed by lipase from Pseudomonas cepacia .
Similarly, the synthesis of 3-amino-1-phenylbutane has been achieved through enzymatic processes involving transaminases, with different enzymes showing varying activity and stability profiles. Chromobacterium violaceum transaminase (CviTA) demonstrated higher initial activity but suffered from rapid deactivation, while Vibrio fluvialis transaminase (VflTA) showed better operational stability despite initially lower activity .
Gaps in Current Research
Despite the potential significance of 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one, several notable research gaps exist that warrant further investigation. The current literature reveals limited comprehensive studies specifically focused on this compound, particularly regarding:
-
Optimized synthetic routes with high yields and stereoselectivity
-
Detailed physical and chemical characterization data
-
Structure-activity relationships in biological systems
-
Potential therapeutic applications and pharmacological profiles
-
Long-term stability and degradation pathways
Addressing these knowledge gaps would significantly enhance our understanding of this compound and potentially unlock new applications in medicinal chemistry, organic synthesis, and related fields.
Future Research Directions
Future research on 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one could productively focus on several promising directions:
-
Development of efficient, scalable synthetic methodologies, potentially incorporating enzymatic approaches for stereoselective synthesis
-
Comprehensive physical and chemical characterization studies to establish reliable reference data
-
Investigation of structure-activity relationships through systematic modification of key functional groups
-
Exploration of potential biological activities, particularly in areas where azetidine-containing compounds have shown promise
-
Computational studies to predict properties, reactivity patterns, and potential binding interactions with biological targets
These research directions would contribute valuable knowledge to the scientific community and potentially establish 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one as an important compound in chemical and pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume